3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Overview
Description
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate is a useful research compound. Its molecular formula is C30H32N2O7 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochromic Properties and Applications
Spiropyran derivatives, including compounds like 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate, exhibit significant photochromic properties. These compounds can reversibly change color when exposed to light, a characteristic that has diverse applications. For instance, research by Zou et al. (2004) found that the photochromic behaviors of such spiropyrans in solutions were affected by ultraviolet irradiation, suggesting their potential use in optical data storage or photo-responsive materials (Zou et al., 2004).
Near-Infrared Fluorescence Switch Applications
The development of near-infrared fluorescence switch molecules, which can be activated by light, is another area where these spiropyran derivatives have been explored. Doddi et al. (2015) synthesized a dyad with spiropyran units and demonstrated high-contrast “on/off” fluorescence switching. This capability is crucial for applications in optical data or image storage utilizing near-infrared luminescence (Doddi et al., 2015).
Dual-Color Imaging and Fluorescence Patterning
Spiropyran-based nanoparticles have been shown to be effective for dual-color imaging and rewritable fluorescence patterning. Chen et al. (2017) synthesized photochromic fluorescent polymer nanoparticles using spiropyran derivatives, demonstrating their usefulness in ultrahigh-resolution bioimaging and photo-rewritable data storage (Chen et al., 2017).
Detection of Cyanide Ions
Spiropyran derivatives have also been used as probes for detecting specific ions. Pattaweepaiboon et al. (2020) developed a synthetic spiropyran derivative for colorimetric detection of cyanide ions in cassava leaves. This application demonstrates the potential of spiropyran compounds in environmental monitoring and food safety (Pattaweepaiboon et al., 2020).
Stress Sensing in Polymer Materials
Li et al. (2016) explored the use of a spiropyran mechanophore cross-linker in polymer materials, enabling real-time stress sensing. This research highlights the potential of spiropyran derivatives in developing smart materials that can respond to mechanical stimuli (Li et al., 2016).
Anti-Counterfeiting Coating
Spiropyran derivatives are also being used in anti-counterfeiting applications. Zhang et al. (2016) synthesized a spiropyran derivative and demonstrated its potential as an anti-counterfeiting coating on flexible materials, useful in packaging for food and medicine (Zhang et al., 2016).
properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitro-8-pent-4-enoyloxyspiro[chromene-2,2'-indole]-1'-yl)ethyl pent-4-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7/c1-5-7-13-26(33)37-18-17-31-24-12-10-9-11-23(24)29(3,4)30(31)16-15-21-19-22(32(35)36)20-25(28(21)39-30)38-27(34)14-8-6-2/h5-6,9-12,15-16,19-20H,1-2,7-8,13-14,17-18H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYYMUIZJOALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC(=O)CCC=C)CCOC(=O)CCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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